![molecular formula C15H21N3 B2639221 (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine CAS No. 1285022-77-6](/img/structure/B2639221.png)
(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine is a complex organic compound that features a benzimidazole moiety linked to a cyclohexyl group via a methanamine bridge. Benzimidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for drug development.
Mecanismo De Acción
Target of Action
It is known that imidazole containing compounds, such as this one, have a broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known that imidazole derivatives generally have high gi absorption and are bbb permeant . These properties can impact the bioavailability of the compound.
Result of Action
Imidazole derivatives have been reported to induce various cellular responses, including cell cycle arrest and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine typically involves the formation of the benzimidazole ring followed by the introduction of the cyclohexyl and methanamine groups. One common method involves the condensation of o-phenylenediamine with an aldehyde to form the benzimidazole core. This is followed by alkylation with a cyclohexylmethyl halide under basic conditions to introduce the cyclohexyl group. Finally, the methanamine group is introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the benzimidazole ring.
Reduction: Dihydro derivatives of the benzimidazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anxiolytic Properties
Recent studies have highlighted the potential anxiolytic effects of derivatives related to (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine. For instance, compounds featuring the benzimidazole scaffold have been shown to exhibit selective activity on the α2/α3 subtypes of GABA receptors, which are crucial for anxiety modulation. Research indicates that these compounds can enhance anxiolytic-like effects while minimizing sedative properties, thus presenting a promising alternative to traditional benzodiazepines that often lead to tolerance and dependence .
Antimicrobial Activity
The benzimidazole derivatives have also been investigated for their antimicrobial properties. Specifically, studies have demonstrated that certain modifications to the benzimidazole structure can significantly enhance antibacterial activity against pathogens such as Pseudomonas aeruginosa. This is particularly relevant given the rising concerns surrounding antibiotic resistance .
Pharmacology
Neuropharmacological Studies
Research has focused on the neuropharmacological implications of compounds like this compound). In vivo studies suggest these compounds may influence neurotransmitter systems, potentially offering therapeutic avenues for treating conditions like depression and anxiety without the adverse effects commonly associated with existing treatments .
Pharmacokinetics and Toxicology
The pharmacokinetic profiles of these compounds are being examined to determine their absorption, distribution, metabolism, and excretion (ADME) characteristics. Initial findings indicate favorable metabolic stability and low toxicity at therapeutic doses, which are critical factors in drug development .
Material Science
Synthesis of Functional Materials
The synthetic versatility of this compound allows for its incorporation into various materials. Research has explored its use in creating functionalized polymers and nanomaterials that exhibit enhanced properties such as conductivity and mechanical strength. These advancements could lead to applications in electronics and nanotechnology .
Case Studies
Comparación Con Compuestos Similares
Similar Compounds
(1H-benzo[d]imidazol-2-yl)methanamine: Lacks the cyclohexyl group, which may reduce its binding affinity and selectivity.
Cyclohexylmethanamine: Lacks the benzimidazole moiety, which is crucial for biological activity.
(1H-benzo[d]imidazol-2-yl)cyclohexane: Lacks the methanamine group, which is important for certain chemical reactions.
Uniqueness
(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine is unique due to the presence of both the benzimidazole and cyclohexyl groups, which confer specific biological and chemical properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Actividad Biológica
The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine, often referred to as a benzimidazole derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamines with aldehydes or ketones. In the case of this compound, the synthetic route may include the following steps:
- Formation of Benzimidazole : Reacting o-phenylenediamine with a suitable aldehyde.
- Cyclization : Introducing cyclohexyl groups through alkylation or other coupling methods.
- Final Modification : Converting the resulting intermediate into the target compound via reductive amination.
Antimicrobial Properties
Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16–32 µg/mL |
Escherichia coli | 40–70 µg/mL |
Pseudomonas aeruginosa | Variable effectiveness |
These findings suggest that modifications to the benzimidazole core can enhance antimicrobial efficacy, making it a candidate for further development in treating resistant infections .
Anti-inflammatory Activity
Benzimidazole derivatives have also been studied for their anti-inflammatory properties. A study demonstrated that certain derivatives could inhibit inflammatory pathways, potentially through modulation of cyclooxygenase (COX) enzymes:
COX Enzyme | Inhibition Percentage at 10 μM | IC50 (μM) |
---|---|---|
COX-1 | 25.91 ± 0.77% | 3.11 ± 0.41 |
COX-2 | 85.91 ± 0.23% | Not specified |
This suggests that these compounds could serve as non-steroidal anti-inflammatory drugs (NSAIDs) .
Antioxidant and Cytotoxic Effects
The antioxidant capacity of this compound has been evaluated in various studies, showing protective effects on erythrocytes against oxidative stress:
- Erythrocyte Protection : The compound exhibited minimal hemolytic activity at concentrations up to 1 μM.
Additionally, cytotoxicity assays revealed that some derivatives displayed selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies .
Case Studies and Research Findings
A notable study focused on the design and synthesis of new benzimidazole-based PqsR inhibitors as adjunct therapy for Pseudomonas aeruginosa infections. The findings highlighted:
- Inhibition Efficacy : Compounds demonstrated significant inhibition of biofilm formation and virulence factors in Pseudomonas aeruginosa.
This underscores the therapeutic potential of benzimidazole derivatives in managing chronic infections associated with biofilm-forming bacteria .
Propiedades
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)cyclohexyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-11-15(8-4-1-5-9-15)10-14-17-12-6-2-3-7-13(12)18-14/h2-3,6-7H,1,4-5,8-11,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTYUSIPMFOMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.